3-Decen-1-ol, acetate, (3Z)-

Vue d'ensemble

Description

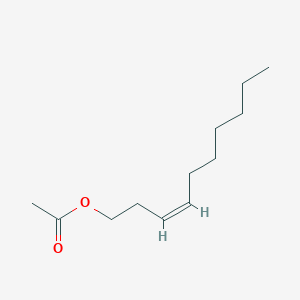

3Z-Decenyl acetate is a carboxylic ester.

Mécanisme D'action

C12H22O2C_{12}H_{22}O_{2}C12H22O2

and a molecular weight of 198.3019 . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.Biochemical Pathways

It is possible that the compound may be involved in fatty acid biosynthesis, given its structural similarity to common ester components of natural waxes .

Activité Biologique

3-Decen-1-ol, acetate, (3Z)- is a chemical compound known for its diverse biological activities. It belongs to the class of fatty alcohols and esters, which are often associated with various physiological effects in both plants and animals. This article provides a comprehensive overview of the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 198.3019 g/mol

- CAS Registry Number : 81634-99-3

- IUPAC Name : (Z)-3-Decen-1-yl acetate

The compound is characterized by its long carbon chain and the presence of an acetate group, which contributes to its volatility and potential biological activity.

Antimicrobial Activity

Research indicates that 3-Decen-1-ol, acetate exhibits significant antimicrobial properties. In a study evaluating essential oils containing this compound, it was found to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) for certain strains was reported as low as 0.004 mg/mL, demonstrating its potent antibacterial effects against pathogens such as Proteus mirabilis .

Antioxidant Activity

The antioxidant capacity of 3-Decen-1-ol, acetate has been assessed through various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that the compound can effectively scavenge free radicals, with IC values indicative of strong antioxidant potential. This property is crucial in preventing oxidative stress-related damage in biological systems .

Flavoring Agent and GRAS Status

As a flavoring substance, 3-Decen-1-ol, acetate is recognized under the Generally Recognized As Safe (GRAS) status for use in food products. Its pleasant aroma and flavor profile make it suitable for incorporation into various culinary applications . Studies have shown that while it is safe for consumption, its effects on human health are continuously monitored through genotoxicity assays .

The mechanisms underlying the biological activities of 3-Decen-1-ol, acetate involve multiple pathways:

- Antibacterial Mechanism : Molecular docking studies suggest that this compound may bind effectively to bacterial enzymes such as tyrosyl-tRNA synthetase, inhibiting protein synthesis and bacterial growth .

- Antioxidant Mechanism : The antioxidant activity is attributed to its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, essential oils containing 3-Decen-1-ol, acetate were tested against multiple bacterial strains. The results indicated a strong correlation between the concentration of the compound and its antimicrobial efficacy. Notably, at concentrations above 0.01 mg/mL, significant inhibition was observed across all tested bacteria .

Flavor Profile Analysis

A study analyzing the flavor profiles of various food products identified 3-Decen-1-ol, acetate as a key contributor to the aroma of certain fruits and vegetables. This research highlighted its importance in food science and product development .

Data Table: Biological Activities Summary

Applications De Recherche Scientifique

Flavoring Agent in Food Industry

3-Decen-1-ol, acetate, (3Z)- is primarily used as a flavoring agent due to its fruity and floral aroma. It is recognized by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized As Safe (GRAS) substance. The compound contributes to the flavor profiles of various foods and beverages, enhancing sensory experiences.

| Property | Value |

|---|---|

| FEMA No. | 3171 |

| JECFA Flavor Number | 134 |

| Technical Effect | Flavoring agent or adjuvant |

The FDA has classified this compound for use in food products, confirming its safety for consumption .

Agricultural Applications

In agriculture, 3-Decen-1-ol, acetate, (3Z)- plays a role in pest management as a volatile organic compound emitted by plants under herbivore attack. Studies indicate that damaged plants release higher amounts of this compound, which may attract natural predators of pests or serve as a warning signal to neighboring plants .

Case Study: Herbivore Damage Response

Research on Aquilaria sinensis revealed that plants under herbivore stress emitted significant quantities of 3-Decen-1-ol, acetate, (3Z)-. This response was linked to the attraction of beneficial insects that help mitigate pest populations .

Pheromone Research

The compound has been studied for its potential role in pheromone communication among insects. For instance, it has been identified as a component in the pheromone blend of certain moth species. This application is crucial for developing environmentally friendly pest control methods that utilize pheromones to disrupt mating patterns of target species.

Case Study: Moth Pheromone Communication

A study characterized the male pheromone compounds in moths and highlighted the significance of 3-Decen-1-ol, acetate, (3Z)- in influencing mating behaviors . The research demonstrated that synthetic versions of this compound could restore mating frequencies to normal levels when introduced into populations.

Fragrance Industry

In perfumery, 3-Decen-1-ol, acetate, (3Z)- is valued for its ability to impart fresh and fruity notes to fragrances. It is often included in formulations aimed at creating floral or fruity scents.

| Fragrance Characteristics | Description |

|---|---|

| Aroma Profile | Fruity and floral |

| Applications | Fine fragrances and cosmetics |

The compound's versatility allows it to be blended with other aroma chemicals to create complex scent profiles that appeal to consumers .

Analytical Applications

Research has utilized 3-Decen-1-ol, acetate, (3Z)- in analytical chemistry for detecting microbial contamination in food products. Its volatile nature makes it suitable for gas chromatography applications where it can serve as a marker for certain bacterial activities.

Case Study: Detection of Listeria monocytogenes

In a study focusing on food safety, the detection of Listeria monocytogenes in cut melons involved analyzing volatile organic compounds, including 3-Decen-1-ol, acetate, (3Z)-. The findings indicated that monitoring these volatiles could enhance food safety protocols by providing rapid detection methods .

Propriétés

IUPAC Name |

[(Z)-dec-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h8-9H,3-7,10-11H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSSAOQHKOCKIC-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015320 | |

| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81634-99-3 | |

| Record name | (Z)-3-Decenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81634-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081634993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-decenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the ecological role of (Z)-3-decen-1-yl acetate?

A1: (Z)-3-decen-1-yl acetate acts as a sex pheromone component for certain insect species. While not explicitly mentioned in the provided papers, this compound is known to be a component of the sex pheromone blend for the European goat moth, Cossus cossus []. Pheromones are chemical signals used for communication between individuals of the same species. In the case of Cossus cossus, (Z)-3-decen-1-yl acetate likely plays a role in attracting males, facilitating mating, and ultimately contributing to the reproductive success of the species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.